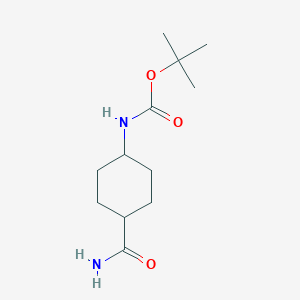

Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Building Blocks

In the fields of modern organic synthesis and medicinal chemistry, there is a continuous demand for well-defined molecular building blocks that enable the efficient construction of complex target molecules. mdpi.com Tert-butyl trans-4-carbamoylcyclohexylcarbamate serves as an exemplary scaffold in this context. It possesses two different nitrogen-containing functional groups: a primary amide and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a well-established protecting group that is stable under a variety of reaction conditions but can be selectively removed, typically under acidic conditions. chem-station.commasterorganicchemistry.com This feature allows for an "orthogonal" synthetic strategy, where one functional group can be chemically modified while the other remains intact, streamlining the synthetic process and preventing unwanted side reactions. acs.orgsigmaaldrich.com Such bifunctional building blocks are crucial for creating molecular diversity and are integral to methodologies like solid-phase peptide synthesis and combinatorial chemistry. nih.govnih.gov

The cyclohexane (B81311) core of the molecule provides a rigid, three-dimensional scaffold, a desirable attribute in medicinal chemistry for controlling the spatial orientation of functional groups. This conformational rigidity can be pivotal for optimizing the binding of a molecule to a biological target, such as an enzyme or receptor.

Historical Perspective of Carbamate-Protected Amines in Academic Research

The strategic use of protecting groups is a fundamental concept in multi-step organic synthesis. Carbamates, in particular, have become one of the most important classes of protecting groups for amines due to their reliability and versatility. chem-station.com The development of carbamate (B1207046) protecting groups, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, was a significant advancement, especially in the field of peptide synthesis. masterorganicchemistry.com

Historically, the high reactivity and basicity of amines presented a major challenge in the synthesis of complex molecules like peptides. chem-station.com The introduction of carbamate protection allowed chemists to temporarily "mask" the amine's reactivity, enabling other chemical transformations to be carried out elsewhere in the molecule. nih.govacs.org The Boc group, known for its ease of installation and its removal under relatively mild acidic conditions, has become an indispensable tool. masterorganicchemistry.com The presence of the Boc-protected amine in this compound is a direct application of this well-established chemical technology, providing a stable yet readily cleavable handle for synthetic manipulations. nih.gov

Significance of the trans-1,4-Disubstituted Cyclohexane Moiety in Synthetic Strategy

From a strategic viewpoint in synthesis, the trans-1,4-disubstituted cyclohexane acts as a rigid and predictable scaffold. It fixes the relative orientation of the two functional groups, reducing the conformational flexibility of the molecule. nih.gov This structural rigidity is highly valued in drug design, where precise positioning of pharmacophoric elements is often required for optimal interaction with a biological target. The use of such conformationally constrained building blocks can lead to compounds with enhanced potency and selectivity.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl (trans-4-carbamoylcyclohexyl)carbamate |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 879993-40-1 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-carbamoylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAGAFOXBPCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate

Direct Synthesis Approaches

Direct synthesis focuses on the final functionalization steps from a pre-existing and stereochemically defined cyclohexane (B81311) core, specifically one that already possesses the required trans configuration.

Amidation and Carbamate (B1207046) Formation Strategies from Precursors

The most straightforward route to the target compound involves the use of trans-4-aminocyclohexanecarboxylic acid or its derivatives as the primary precursor. The synthesis logically proceeds in two key steps: protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate, followed by the conversion of the carboxylic acid moiety into a primary amide (carbamoyl group).

A common and efficient method for the introduction of the Boc protecting group is the reaction of the amino acid precursor with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. google.com Triethylamine or other non-nucleophilic organic bases are often employed to facilitate the reaction. google.com

Once the key intermediate, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid , is secured, the final step is the amidation of the carboxylic acid. Standard peptide coupling methodologies are applicable here. The carboxylic acid is first activated to create a more reactive species, which is then treated with an ammonia source. Common activating agents include carbodiimides (like DCC or EDCI), uronium/aminium salts (like TBTU or HATU), or conversion to a mixed anhydride with reagents like isobutyl chloroformate. researchgate.netgoogle.com The activated intermediate is subsequently reacted with aqueous or gaseous ammonia to furnish the desired primary amide.

Table 1: Key Reactions in Direct Synthesis Approach

| Step | Precursor | Key Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| Boc Protection | trans-4-aminocyclohexanecarboxylic acid | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), DMF | trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | 95% | google.com |

| Amidation | trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | Coupling agent (e.g., TBTU), Ammonia (NH₃) | Tert-butyl trans-4-carbamoylcyclohexylcarbamate | - | researchgate.net |

Stereoselective Preparation of the Cyclohexane Scaffolds as Intermediates

The stereochemical integrity of the final product hinges on the synthesis of the trans-configured cyclohexane scaffold. A prevalent industrial method begins with the catalytic hydrogenation of p-aminobenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring but typically yields a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid. google.comgoogle.com Ruthenium on carbon (Ru/C) is a frequently used catalyst for this transformation. googleapis.compatsnap.com

Given that the trans isomer is thermodynamically more stable than the cis isomer, the mixture can be subjected to an epimerization process. By treating the cis/trans mixture with a base, such as sodium methoxide or potassium carbonate, the stereocenter at the C1 position can be inverted, shifting the equilibrium towards the desired trans product. googleapis.comquickcompany.ingoogleapis.com This process is crucial for maximizing the yield of the correct stereoisomer.

Alternative stereoselective routes include the reductive amination of 4-oxocyclohexane carboxylates, where the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. google.com

Multistep Synthetic Sequences

Multistep syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. These sequences demand careful planning of functional group interconversions and the strategic use of protecting groups.

Stepwise Functional Group Interconversions and Orthogonal Protection

A complete synthetic sequence illustrates the logical progression from a simple aromatic compound to the final complex target.

Hydrogenation: p-Aminobenzoic acid is hydrogenated over a catalyst like Ru/C to produce a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. google.com

Isomerization: The isomer mixture is treated with a base to epimerize the cis isomer to the more stable trans isomer, thereby enriching the desired intermediate. googleapis.comgoogleapis.com

Amino Group Protection: The amino group of trans-4-aminocyclohexanecarboxylic acid is protected with a Boc group using (Boc)₂O. This step is critical as it prevents the amine from interfering with the subsequent carboxylic acid activation.

Carboxylic Acid Amidation: The carboxylic acid of the Boc-protected intermediate is converted to the primary amide to yield this compound.

This stepwise approach ensures that each functional group is addressed in a specific and controlled manner, preventing unwanted side reactions.

Strategic Use of Protecting Groups Beyond the tert-Butoxycarbonyl (Boc) Moiety

While the target molecule itself contains a Boc group, more complex syntheses in medicinal chemistry often require multiple protecting groups with different chemical stabilities. This concept is known as an orthogonal protection strategy. bham.ac.ukfiveable.mewikipedia.org An orthogonal system allows for the selective removal of one protecting group in the presence of others. wikipedia.org

For instance, if a synthetic route required a step under acidic conditions, the acid-labile Boc group would be unsuitable. In such a scenario, an alternative amine protecting group would be necessary.

Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acid but is readily cleaved by bases like piperidine. wikipedia.org

Carboxybenzyl (Cbz or Z): This group is stable to both mild acid and base but can be removed via catalytic hydrogenolysis. thieme-connect.de

The choice of protecting groups is a strategic decision based on the planned reaction sequence, ensuring that each group can be removed selectively without affecting others, thereby enabling the synthesis of complex molecules with multiple functional groups. bham.ac.ukthieme-connect.de

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and stereoselective synthesis of this compound and its precursors.

The hydrogenation of p-aminobenzoic acid is a cornerstone catalytic step, with heterogeneous catalysts like Ruthenium or Platinum on a carbon support being highly effective. google.comgoogleapis.comquickcompany.in These catalysts facilitate the reduction of the aromatic ring under hydrogen pressure, a process that is fundamental to forming the cyclohexane core.

More advanced and highly selective methods employ biocatalysis. Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) can be used to synthesize chiral aminocyclohexane derivatives with high stereoselectivity. d-nb.info For example, a one-pot cascade reaction starting from 1,4-cyclohexanedione could use a KRED for selective mono-reduction to 4-hydroxycyclohexanone, followed by a stereocomplementary ATA to install the amine group, yielding either the cis or trans aminocyclohexanol with excellent diastereomeric ratios. d-nb.info Similarly, transaminases have been used in a dynamic kinetic resolution process to selectively deaminate the cis-isomer from a cis/trans mixture, leaving behind the highly pure trans-amine. nih.gov These enzymatic methods represent a green and efficient alternative to classical chemical resolutions.

Organocatalysis in Carbamate Bond Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts for a wide range of transformations. In the context of synthesizing substituted cyclohexylamines, which are key precursors to the target molecule, organocatalytic asymmetric cascade reactions have proven effective. organic-chemistry.org These reactions can establish multiple stereogenic centers in a single pot, utilizing a chiral Brønsted acid in combination with an achiral amine to transform diketones into cyclohexylamines with high yields and excellent enantioselectivity. organic-chemistry.org

While direct organocatalysis for the formation of the carbamate bond itself is an area of ongoing research, the synthesis of the chiral cyclohexane backbone relies heavily on these methods. For instance, a pyrrolidine-based carbamate ester has been demonstrated to act as an effective organocatalyst in asymmetric Michael addition reactions, showcasing the utility of carbamate-containing molecules within organocatalysis. researchgate.net The principles of enamine and iminium catalysis, often employed in these reactions, allow for the controlled formation of carbon-carbon bonds necessary to build the cyclohexane ring with the desired stereochemistry. organic-chemistry.org

Transition Metal Catalysis for Precursor Derivatization and Coupling Reactions

Transition metal catalysis is indispensable for the functionalization of hydrocarbon scaffolds like the cyclohexane ring. The site-selective introduction of functional groups onto a pre-existing ring is a significant challenge that can be addressed using directing-group-assisted C-H activation. nih.govcell.com This strategy allows for the precise derivatization of otherwise unactivated C(sp³)–H bonds.

In a potential synthetic route to this compound, a directing group could be installed on the cyclohexane ring to guide a transition metal catalyst, commonly palladium, to a specific C-H bond. nih.gov This activation would enable a coupling reaction to introduce either the carbamoyl (B1232498) group or a precursor to the tert-butyl carbamate. Such methodologies have been explored for the functionalization of amides at the γ- and δ-positions, which is analogous to the 1,4-substitution pattern of the target molecule. cell.com The formation of a six-membered or larger metallacycle intermediate is a known challenge in these reactions but has been overcome through the development of specialized ligands and catalytic systems. cell.com These advanced catalytic methods provide a powerful means to construct complex molecules in a step- and atom-economical fashion. rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influential in the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Exploration of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. For carbamate synthesis, significant research has been dedicated to replacing traditional volatile organic compounds with greener alternatives. nih.gov Deep eutectic solvents (DESs), supercritical carbon dioxide, and ionic liquids have been successfully utilized in the synthesis of carbamates from amines, CO₂, and alkyl halides. nih.govorganic-chemistry.org These solvent systems can enhance reaction rates and facilitate product separation while being non-flammable and having low volatility. Polyethylene glycol (PEG) has also been employed as a green reaction medium. nih.gov The use of CO₂ as both a reagent and a solvent is particularly attractive from a green chemistry perspective, as it utilizes a renewable, non-toxic, and abundant C1 building block. nih.govtetrahedron-green-chem.com

| Solvent System | Reactants | Catalyst/Conditions | Advantage |

| Deep Eutectic Solvents (DESs) | Amines, Alkyl Chlorides, CO₂ | Choline chloride-based DES | Enables use of less reactive alkyl chlorides. nih.gov |

| Supercritical CO₂ | Amines, Alkyl Halides | Tetrabutylammonium bromide | CO₂ acts as both solvent and reagent. nih.gov |

| Ionic Liquids (e.g., BMIm-BF₄) | Amines, CO₂, Ethyl Iodide | Cathodic reduction | Environmentally friendly and mild conditions. organic-chemistry.org |

| Polyethylene Glycol (PEG) | Amines, CO₂ | PEG-promoted | Green and effective reaction medium. nih.gov |

Atom Economy and Reaction Efficiency Considerations in Novel Syntheses

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgwikipedia.org Traditional methods for carbamate synthesis often suffer from poor atom economy. For example, the use of phosgene or chloroformates generates stoichiometric amounts of waste products like HCl. nih.gov

Modern synthetic routes strive for 100% atom economy. tandfonline.com A prominent green strategy is the synthesis of carbamates from ureas and organic carbonates, which can achieve this ideal. tandfonline.comionike.com This approach avoids the use of toxic phosgene and minimizes waste. Another highly atom-economical method is the direct reaction of amines, alcohols, and carbon dioxide. rsc.org These processes often employ heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthesis. rsc.org The development of such catalytic systems is a key goal in creating cleaner and more efficient chemical manufacturing processes. tandfonline.comionike.com

| Synthetic Route | Reactants | Byproducts | Atom Economy | Key Feature |

| Traditional Phosgene Route | Amine, Phosgene, Alcohol | 2 HCl | Low | Utilizes highly toxic reagents and produces significant waste. nih.gov |

| Urea (B33335) & Carbonate Route | Urea derivative, Organic Carbonate | Alcohol | Potentially 100% | Phosgene-free, high atom economy. tandfonline.comionike.com |

| Direct CO₂ Route | Amine, Alcohol, CO₂ | H₂O | High | Utilizes a renewable C1 source. rsc.org |

Chemical Transformations and Reactivity Profiles of Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate

Carbamate (B1207046) Deprotection Chemistry

The Boc protecting group is widely utilized in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic or non-acidic conditions.

The most common method for the deprotection of the Boc group is through acid-mediated cleavage. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are typically employed. nih.gov

The mechanism of acid-mediated Boc cleavage is generally understood to proceed through a unimolecular elimination pathway (E1). The initial step involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

While specific kinetic analysis for Tert-butyl trans-4-carbamoylcyclohexylcarbamate is not extensively documented in publicly available literature, the rate of deprotection is known to be influenced by the strength of the acid, the solvent polarity, and the temperature. The general mechanism is depicted below:

Step 1: Protonation of the carbamate (Boc)NH-R + H⁺ ⇌ [(Boc)NH-R]H⁺

Step 2: Formation of the tert-butyl cation [(Boc)NH-R]H⁺ → (CH₃)₃C⁺ + HOOC-NH-R

Step 3: Decarboxylation of the carbamic acid HOOC-NH-R → H₂N-R + CO₂

The choice of acidic reagent and reaction conditions can be critical, especially in the presence of other acid-sensitive functional groups. For instance, while strong acids like TFA are effective, milder conditions using reagents like oxalyl chloride in methanol (B129727) have also been reported for Boc deprotection, which may offer better selectivity in complex molecules. organic-chemistry.org

In instances where acid-labile functionalities must be preserved, several non-acidic methods for Boc deprotection have been developed. These strategies offer alternative pathways for the removal of the Boc group under neutral or basic conditions.

Thermal Deprotection: The Boc group can be removed by heating, either neat or in a high-boiling solvent. wikipedia.org This method, however, requires high temperatures, which may not be suitable for thermally sensitive substrates.

Photochemical Deprotection: While less common for the standard Boc group, photochemical deprotection strategies have been developed for modified Boc groups containing photolabile functionalities. These methods offer spatial and temporal control over the deprotection process.

Enzymatic Deprotection: Biocatalytic approaches using enzymes for Boc group removal are an emerging area, offering high selectivity and mild reaction conditions. However, the substrate scope can be limited by the specificity of the enzyme.

A variety of other non-acidic chemical methods have also been reported. These often involve specific reagents that can cleave the Boc group while tolerating other functional groups.

| Deprotection Method | Reagents/Conditions | Substrate Scope | Reference |

| Thermal | Neat, 185 °C or diphenyl ether | General, but limited by thermal stability of substrate | wikipedia.org |

| Mechanochemical | p-toluenesulfonic acid, ball milling | Boc-protected amines | nih.gov |

| Oxalyl Chloride | Oxalyl chloride, methanol, room temperature | Structurally diverse aliphatic, aromatic, and heterocyclic compounds | organic-chemistry.org |

| Basic | Sodium t-butoxide, wet tetrahydrofuran (B95107) or 2-methyltetrahydrofuran, reflux | Primary Boc-protected amines | researchgate.net |

These non-acidic methods provide a valuable toolkit for synthetic chemists, allowing for the selective deprotection of the Boc group in the presence of acid-sensitive moieties.

Reactions Involving the Amide Functionality

The primary amide group in this compound offers another site for chemical modification. These transformations can range from hydrolysis to more complex rearrangements.

The hydrolysis of the primary amide to a carboxylic acid can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. This transformation would yield the corresponding trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid.

Beyond simple hydrolysis, the amide functionality can undergo various rearrangement reactions to form amines or their derivatives. These reactions, such as the Hofmann, Curtius, and Lossen rearrangements, provide synthetic routes to amines with one fewer carbon atom. wikipedia.orgnih.govwikipedia.orgmasterorganicchemistry.com

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the corresponding primary amine. masterorganicchemistry.com

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov The acyl azide can be prepared from the corresponding carboxylic acid or acyl chloride. The resulting isocyanate can be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govrsc.org

Lossen Rearrangement: The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgrsc.orgkit-technology.de This reaction typically proceeds under basic or thermal conditions.

These rearrangements offer a pathway to convert the carbamoyl (B1232498) group into an amino group, potentially leading to the synthesis of trans-cyclohexane-1,4-diamine derivatives.

The selective reduction of the primary amide in this compound to the corresponding aminomethyl group represents a valuable synthetic transformation. This would yield Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate.

The reduction of amides to amines requires potent reducing agents due to the low reactivity of the amide carbonyl group. wikipedia.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. wikipedia.org Catalytic hydrogenation can also be employed, though it often requires harsh conditions of high pressure and temperature. wikipedia.org

Recent advances in catalysis have led to the development of milder and more selective methods for amide reduction. These include systems based on transition metals like iron, nickel, and yttrium, as well as metal-free approaches using hydrosilanes in combination with a catalyst. nih.govorganic-chemistry.orgresearchgate.net

| Reducing Agent/System | Conditions | Selectivity | Reference |

| Lithium aluminum hydride (LiAlH₄) | Ethereal solvents (e.g., THF, diethyl ether) | Highly effective but can reduce other functional groups | wikipedia.org |

| Borane (BH₃) | THF | Generally chemoselective for amides over esters and carboxylic acids | wikipedia.org |

| Catalytic Hydrogenation | High pressure and temperature, various catalysts (e.g., copper chromite) | Can be challenging and may affect other reducible groups | wikipedia.org |

| Hydrosilanes with Catalyst | Transition-metal or metal-free catalysts, milder conditions | Offers high chemoselectivity | nih.govorganic-chemistry.orgresearchgate.net |

The choice of reducing agent and conditions would be crucial to ensure the selective reduction of the amide without affecting the Boc-protecting group or the cyclohexane (B81311) ring.

Modifications of the Cyclohexane Ring System

The cyclohexane ring of this compound exists predominantly in a chair conformation. The trans configuration of the substituents means that at equilibrium, both the carbamate and carbamoyl groups will preferentially occupy equatorial positions to minimize steric strain. youtube.com

While the saturated cyclohexane ring is generally unreactive towards many reagents, functionalization of the C-H bonds can be achieved through advanced synthetic methods. For example, directed C-H activation has emerged as a powerful tool for the site-selective functionalization of cycloalkanes. nih.gov In principle, the existing functional groups on the molecule could be used to direct the metal-catalyzed functionalization of specific C-H bonds on the cyclohexane ring, allowing for the introduction of new substituents. However, specific examples of such modifications on this compound are not readily found in the literature. Such transformations would likely require careful optimization to control regioselectivity and stereoselectivity.

Stereoselective Derivatization at Unsubstituted Ring Positions

The cyclohexane core of this compound offers several unsubstituted C-H bonds that are potential sites for derivatization. Achieving stereoselectivity in such reactions is a significant challenge in synthetic chemistry. The trans relationship of the existing substituents means that they occupy equatorial positions in the favored chair conformation, influencing the steric and electronic environment of the ring's C-H bonds.

Stereoselective functionalization of cyclohexane derivatives often relies on the directing influence of existing functional groups or the use of chiral catalysts. For instance, the stereoselective synthesis of various di- and tri-hydroxylated aminocyclohexane derivatives has been achieved through methods like directed epoxidation and dihydroxylation, where the directing group controls the facial selectivity of the incoming reagent. nih.gov In the case of this compound, both the carbamoyl and the Boc-carbamate groups could potentially direct incoming reagents. However, the conformational flexibility of the cyclohexane ring can complicate stereochemical outcomes. nih.gov

Recent advancements in photocatalysis have enabled novel [4+2] cycloaddition reactions to generate highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. snnu.edu.cn Such methodologies could potentially be adapted for the derivatization of the subject compound.

Table 1: Representative Stereoselective Reactions on Cyclohexane Analogs

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product | Stereoselectivity |

| Directed Dihydroxylation | (1S)-1-(2',2',2'-trichloromethylcarbonylamino)cyclohexa-2-ene | OsO4 (cat.), NMO, acetone/water | Dihydroxylated aminocyclohexane | Excellent |

| [4+2] Cycloaddition | Benzocyclobutylamine and α-substituted vinylketone | Photoredox catalyst, visible light | Functionalized cyclohexylamine | Excellent diastereoselectivity |

Note: This table presents examples of stereoselective reactions on cyclohexane derivatives analogous to the subject compound to illustrate potential synthetic routes.

Ring Functionalization through C-H Activation and Related Methodologies

Direct C-H activation is a powerful tool for the functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalization. nih.gov The cyclohexane ring of this compound possesses multiple sp³ C-H bonds that could be targets for such transformations.

The success of C-H activation often depends on the use of a directing group, which coordinates to a metal catalyst and brings it into proximity with a specific C-H bond. acs.org Both the amide of the carbamoyl group and the carbonyl of the Boc-carbamate in this compound could potentially serve as directing groups. Research has shown that amide and carbamate groups can direct the C-H functionalization of sp³ centers. For instance, palladium-catalyzed arylation of proline derivatives has been demonstrated, where the amide directs functionalization. libretexts.org

While the carbamoyl group is a known directing group in aromatic C-H activation, its effectiveness for remote C-H activation on a flexible cyclohexane ring would depend on the conformational preferences of the molecule and the reaction conditions. The development of transient directing groups has expanded the scope of C-H activation to substrates with weakly coordinating functional groups. nih.gov

Table 2: Examples of Directed C-H Functionalization on Aliphatic Amine and Amide Derivatives

| Catalyst System | Substrate Type | Directing Group | Position Functionalized |

| Palladium(II) Acetate | N-Aryl Pyrrolidine | Carboxamide | C-3 (β-position) |

| Rhodium(III) | N-Arylureas | Urea (B33335) | ortho-position of aryl group |

| Palladium(II) Acetate | Bicyclic Amine | Amide | δ-C-H bond |

Note: This table provides examples of C-H activation on systems with directing groups similar to those present in this compound.

Reactivity as a Nucleophilic or Electrophilic Precursor in Organic Reactions

The reactivity of this compound as a nucleophilic or electrophilic precursor is dictated by its functional groups.

Nucleophilic Reactivity:

The primary nucleophilic centers in the molecule are the nitrogen atoms of the carbamoyl and the Boc-carbamate groups. Generally, amines are good nucleophiles. masterorganicchemistry.com However, in both functional groups of the title compound, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, which significantly reduces their nucleophilicity compared to a simple amine. chemistrysteps.com

The nitrogen of the Boc-carbamate is generally considered non-nucleophilic under most conditions, which is the basis of its use as a protecting group. The carbamoyl nitrogen is also a weak nucleophile. While it can participate in reactions such as N-alkylation or N-acylation, these typically require strong electrophiles and forcing conditions. The relative nucleophilicity of the two nitrogen atoms would likely be similar, potentially leading to selectivity challenges in reactions targeting these sites.

Electrophilic Reactivity:

The electrophilic character of this compound is centered on the carbonyl carbons of the carbamoyl and Boc-carbamate groups. These carbonyls can be attacked by strong nucleophiles. For instance, the Boc group can be cleaved under strong acidic conditions, proceeding through a carbocationic intermediate. The carbamoyl group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or it can be dehydrated to a nitrile.

The cyclohexane ring itself is not inherently electrophilic. However, it could be rendered electrophilic through functionalization, for example, by introducing a leaving group at one of the ring positions.

Role of Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate As a Synthetic Intermediate

Construction of Nitrogen-Containing Heterocycles

The rigid trans-cyclohexane core of Tert-butyl trans-4-carbamoylcyclohexylcarbamate provides a robust scaffold for the stereocontrolled synthesis of various nitrogen-containing heterocyclic systems. The distinct chemical nature of the carbamate (B1207046) and amide functionalities enables selective transformations to generate precursors for cyclization reactions.

The generation of pyrrolidine and piperidine rings, core structures in numerous pharmaceuticals, can be achieved from this compound through multi-step synthetic sequences. organic-chemistry.org A key transformation involves the conversion of the primary amide (carbamoyl group) into a primary amine via a Hofmann or Curtius rearrangement. nih.govorganic-chemistry.orgwikipedia.org For instance, hydrolysis of the carbamoyl (B1232498) group to the corresponding carboxylic acid yields trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. sigmaaldrich.com This acid can then be subjected to a Curtius rearrangement, which proceeds with full retention of configuration, to produce a protected 1,4-diaminocyclohexane derivative. wikipedia.orgnih.gov

Alternatively, reduction of the carbamoyl group using reagents like lithium aluminum hydride would yield a primary amine, providing a trans-4-(aminomethyl)cyclohexylcarbamate derivative. These diamino synthons, possessing differentially protected amines, are ideal precursors for intramolecular cyclization reactions to form five- and six-membered rings. For example, selective deprotection and functionalization of one amine, followed by introduction of a suitable electrophilic chain on the other, can set the stage for a subsequent intramolecular nucleophilic substitution to forge the heterocyclic ring. Methods such as reductive amination or acid-promoted cyclization of amino alcohols are common strategies employed for the synthesis of pyrrolidines and piperidines. organic-chemistry.orgnih.govnih.gov

Table 1: Synthetic Strategies for Pyrrolidine/Piperidine Ring Formation

| Precursor Generation Reaction | Key Intermediate | Cyclization Method | Resulting Heterocycle |

|---|---|---|---|

| Hofmann/Curtius Rearrangement | Protected 1,4-diaminocyclohexane | Intramolecular Alkylation | Piperidine Derivatives |

| Amide Reduction (e.g., with LiAlH4) | trans-4-(Aminomethyl)cyclohexylcarbamate | Reductive Amination with a keto-aldehyde | Pyrrolidine Derivatives |

The cyclohexane (B81311) core of this compound is an excellent foundation for constructing more complex polycyclic systems, such as fused and bridged heterocycles. These three-dimensional structures are of significant interest in medicinal chemistry as they can occupy unique regions of chemical space and often exhibit improved pharmacokinetic properties. nih.gov

The synthesis of fused ring systems, where two rings share a common bond, can be envisioned through intramolecular reactions that utilize the 1,4-trans stereochemistry of the substituents. For instance, after converting the carbamoyl and carbamate groups into appropriate reactive functionalities, an intramolecular cycloaddition or a radical cyclization could be employed to form a new ring fused to the original cyclohexane scaffold. libretexts.orgnih.gov The stereochemistry of the starting material plays a crucial role in dictating the regioselectivity of such cyclizations. libretexts.org

Bridged ring systems, where the bridgehead carbons are not directly connected, represent another class of complex structures accessible from this intermediate. nih.govrsc.org The synthesis of bridged lactams, for example, has been achieved through various methods, including tandem Ugi and ring-closing metathesis reactions followed by a Heck reaction. nih.gov By strategically modifying the functional groups of this compound, it is possible to generate precursors suitable for intramolecular bond formations that lead to the creation of a bridge across the cyclohexane ring, resulting in complex bicyclic amines or amides.

Building Block for Complex Natural Products and Bioactive Molecules

The inherent structural features of this compound, particularly its conformationally restricted cyclohexane core, make it an attractive building block for the total synthesis of natural products and the design of novel bioactive molecules.

Alkaloids are a diverse group of naturally occurring compounds, many of which possess potent biological activities. The synthesis of alkaloid analogues often involves the use of chiral building blocks to construct the desired polycyclic framework. The trans-4-aminocyclohexanecarboxylic acid moiety, readily accessible from the title compound, can serve as a rigid scaffold to mimic or replace portions of a natural alkaloid structure. googleapis.comresearchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with improved properties. For example, derivatives of trans-4-amino-1-cyclohexanecarboxylic acid are valuable intermediates for synthesizing pharmacologically active compounds, including Janus kinase (JAK) inhibitors. google.compatsnap.com

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design. Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, derived from the title compound, is a valuable non-proteinogenic amino acid for this purpose. sigmaaldrich.com Its rigid cyclohexane backbone restricts the conformational freedom of the peptide chain, helping to enforce specific secondary structures such as β-turns. nih.gov This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. The defined trans stereochemistry ensures a precise spatial orientation of the amino and carboxyl groups, which is critical for mimicking the geometry of the natural peptide turn.

Table 2: Applications in Bioactive Molecule Synthesis

| Target Molecule Class | Key Structural Contribution | Example Application |

|---|---|---|

| Alkaloid Analogues | Rigid cyclohexane scaffold | Synthesis of Janus Kinase (JAK) inhibitors |

| Peptidomimetics | Conformational constraint | Induction of β-turn secondary structures |

Stereochemical Aspects and Control in Synthesis and Reactions Involving Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate

Conformational Analysis of trans-1,4-Disubstituted Cyclohexanes

Chair-Chair Interconversions and Conformational Preferences of Substituents

Cyclohexane (B81311) rings are conformationally mobile and can undergo a "ring-flip" between two equivalent chair conformations. pressbooks.pubopenstax.org In this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For a monosubstituted cyclohexane, the two chair conformers are no longer energetically equivalent. Due to steric hindrance, particularly 1,3-diaxial interactions, substituents generally prefer to occupy the more spacious equatorial position. msu.edulibretexts.org

In the case of trans-1,4-disubstituted cyclohexanes like Tert-butyl trans-4-carbamoylcyclohexylcarbamate, the trans configuration means that one substituent is on the "up" face of the ring while the other is on the "down" face. This arrangement allows for two distinct chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. spcmc.ac.in

The diequatorial conformer is overwhelmingly favored in the equilibrium because it places both bulky groups in the less sterically hindered equatorial positions. wikipedia.org The diaxial conformer suffers from significant destabilizing 1,3-diaxial interactions, where the axial substituents are sterically crowded by the axial hydrogens on the same side of the ring. makingmolecules.com For the title compound, the equilibrium would strongly favor the conformer where both the tert-butoxycarbonylamino group and the carbamoyl (B1232498) group are equatorial.

The energetic preference for the equatorial position is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position.

Table 1: Approximate A-values for Relevant Substituents

| Substituent | A-value (kcal/mol) | Steric Preference |

|---|---|---|

| -CN (Nitrile) | ~0.2 | Weak Equatorial |

| -CONH₂ (Carboxamide) | ~1.4 | Moderate Equatorial |

| -NH₂ (Amino) | ~1.6 | Moderate Equatorial |

| -CH₃ (Methyl) | ~1.7 | Strong Equatorial |

| -NHBoc | >2.1 (estimated) | Very Strong Equatorial |

Note: The A-value for the tert-butoxycarbonylamino (-NHBoc) group is not commonly tabulated but is expected to be significant due to its bulk, likely greater than a methyl group. The carbamoyl group (-CONH₂) also has a notable steric presence.

Given the significant steric bulk of both the tert-butoxycarbonylamino and carbamoyl groups, the diaxial conformer of this compound would be highly energetically unfavorable, and the molecule exists almost exclusively in the diequatorial conformation at room temperature.

Influence of Electronic and Steric Factors on Ring Conformation

Steric factors are the primary drivers of conformational preference in substituted cyclohexanes. The repulsion between an axial substituent and the two axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions) is the main source of destabilization. wikipedia.orgmakingmolecules.com For the diaxial conformer of a trans-1,4-disubstituted cyclohexane, both substituents experience these unfavorable interactions.

While steric effects are dominant, electronic factors can also play a role, especially when polar substituents are present. cdnsciencepub.com In some trans-1,4-dihalocyclohexanes, for instance, the preference for the diequatorial form is less than what would be predicted by simply adding the A-values of the individual halogens. researchgate.net This deviation is sometimes explained by electrostatic interactions, such as dipole-dipole repulsion or attraction, between the polar C-X bonds across the ring. cdnsciencepub.com For this compound, both the carbamate (B1207046) and carbamoyl groups contain polar bonds (C=O, C-N). However, the large steric demands of the substituents are expected to far outweigh any subtle electronic effects, making the diequatorial conformer the only significantly populated form.

Diastereoselective and Enantioselective Synthesis Strategies

The construction of substituted cyclohexanes with precise stereochemical control is a central goal in organic synthesis. nih.gov Achieving the specific trans arrangement in this compound requires strategies that can selectively form one diastereomer over the other.

Utilization of Chiral Pool Approaches Employing Related Cyclohexyl Scaffolds

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov For complex cyclohexyl frameworks, compounds like quinic acid, shikimic acid, or terpene derivatives such as carvone can serve as valuable starting points. nih.govelsevierpure.com

A hypothetical chiral pool synthesis for a derivative of the title compound could begin with a naturally occurring chiral cyclohexane. The existing stereocenters on the starting material can be used to direct the introduction of new functional groups. For example, microbial oxidation of aromatic compounds can produce chiral cis-cyclohexadiene diols, which are versatile synthons for a variety of functional group manipulations and diastereoselective reactions. elsevierpure.com These intermediates could be elaborated through a series of stereocontrolled steps to install the required amine and carbamoyl functionalities with the desired trans relationship.

Asymmetric Induction in Subsequent Functionalizations and Transformations

Asymmetric induction involves the creation of a new chiral center in a molecule under the influence of an existing chiral feature, which can be part of the substrate, a reagent, or a catalyst. msu.edu This is a powerful strategy for building stereochemically complex molecules.

Organocatalytic and transition-metal-catalyzed reactions are at the forefront of asymmetric synthesis of cyclohexane derivatives. nih.govacs.org For instance, a prochiral cyclohexanone or cyclohexenone precursor could be subjected to an enantioselective reaction. A chiral catalyst, such as a dirhodium complex or a chiral secondary amine (in organocatalysis), can differentiate between the two faces of the substrate, leading to the preferential formation of one enantiomer. acs.orgresearchgate.net

Table 2: Examples of Asymmetric Strategies for Cyclohexane Synthesis

| Strategy | Catalyst Type | Reaction | Stereocontrol |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Reduction of a cyclohexenone or enamine | Enantioselective |

| Michael Addition | Chiral Organocatalyst (e.g., quinine-derived) | Addition of a nucleophile to a cyclohexenone | Enantioselective and Diastereoselective |

| Diels-Alder Reaction | Chiral Lewis Acid | [4+2] cycloaddition to form the ring | Enantioselective and Diastereoselective |

A plausible strategy to synthesize the target compound could involve an asymmetric reduction of a corresponding cyclohexanone precursor, followed by functional group manipulations that set the trans stereochemistry of the second substituent, guided by the stereocenter established in the initial asymmetric step.

Retention and Inversion of Configuration During Chemical Transformations

Chemical reactions involving a stereocenter can proceed with either retention of its configuration, inversion of its configuration, or racemization. Understanding and controlling these outcomes is crucial in stereoselective synthesis.

Retention of configuration implies that the spatial arrangement of the groups around a chiral center is preserved during a reaction. Inversion of configuration , often called Walden inversion, describes the process where the configuration of a chiral center is flipped, akin to an umbrella turning inside out in the wind. vedantu.com

The most common example of inversion occurs in bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), forcing the other three substituents to flip and leading to an inversion of the stereochemical configuration. youtube.comncert.nic.in

For a derivative of this compound, if one of the functional groups (e.g., the amino group derived from the carbamate) were converted into a good leaving group, a subsequent SN2 reaction at that carbon would proceed with inversion. This would transform the trans isomer into a cis isomer.

Stereochemical Implications in Molecular Recognition Studies within Chemical Systems

The specific stereochemistry of this compound is a critical determinant of its potential role in molecular recognition within chemical systems. The trans configuration of the substituents on the cyclohexane ring enforces a rigid and predictable spatial arrangement of the functional groups, which is a key principle in the design of synthetic hosts for selective guest binding. While direct studies on the molecular recognition properties of this specific compound are not extensively documented in publicly available research, a deep understanding of its stereochemical implications can be gleaned from studies of analogous molecules with a trans-1,4-disubstituted cyclohexane core.

The chair conformation of the cyclohexane ring in trans-1,4-disubstituted isomers places the two substituents in a diequatorial orientation. This arrangement minimizes steric hindrance and projects the functional groups—in this case, the carbamoyl and carbamate moieties—away from the ring in opposite directions. This well-defined geometry is highly advantageous for establishing specific and directional intermolecular interactions, such as hydrogen bonds, which are fundamental to molecular recognition and supramolecular assembly.

Research on analogous compounds, such as trans-1,4-cyclohexanedicarboxamide, has demonstrated the profound influence of the trans stereochemistry on creating predictable hydrogen-bonding patterns. In the solid state, these molecules can form extended networks through intermolecular N-H···O hydrogen bonds between the amide groups. The trans configuration ensures that the hydrogen bond donors and acceptors are positioned to facilitate the formation of robust, linear, or sheet-like supramolecular structures. This predictable self-assembly is a cornerstone of crystal engineering and the design of new materials.

Furthermore, derivatives of trans-1,4-diaminocyclohexane have been successfully employed as host molecules in host-guest chemistry. The defined spatial orientation of the amino groups, dictated by the trans stereochemistry, allows for the creation of specific binding cavities for guest molecules. Studies have shown that hosts incorporating the trans-cyclohexane scaffold can exhibit high selectivity for guests based on size, shape, and functionality. For instance, the rigid trans framework can be functionalized with larger aromatic groups to create well-defined pockets that selectively bind complementary guest molecules.

The stereochemical purity of this compound is therefore paramount for its effective application in molecular recognition. The presence of the cis isomer, where one substituent would be in an axial position, would disrupt the predictable diequatorial arrangement. This would lead to different spatial positioning of the functional groups, altering the geometry of potential binding sites and likely diminishing the selectivity and strength of any host-guest interactions.

The table below summarizes findings from studies on analogous trans-1,4-disubstituted cyclohexane derivatives, illustrating the stereochemical principles that are directly applicable to this compound.

| Analogous Compound | Key Stereochemical Feature | Observed Role in Molecular Recognition | Types of Interactions | Selectivity |

| trans-1,4-Cyclohexanedicarboxamide | Diequatorial orientation of amide groups | Formation of predictable supramolecular structures | Strong intermolecular N-H···O hydrogen bonds | High propensity for self-assembly into ordered networks |

| trans-N,N′-Disubstituted-1,4-diaminocyclohexanes | Rigid trans scaffold with outwardly projecting functional groups | Act as host molecules for various guest species | Hydrogen bonding, van der Waals forces, π-π stacking (with appropriate substituents) | Selective inclusion of guests based on size and shape complementarity |

| cis/trans Isomers of 1,4-Bis(diphenylhydroxymethyl)cyclohexane | The trans isomer dominates in the formation of crystalline host-guest complexes | The host selectively includes pyridine and its derivatives, with the trans isomer being the preferred host conformation in many cases. | (Guest)N···H−O(Host) hydrogen bonds | High selectivity for pyridine over methylpyridines, influenced by the stability of the resulting complex. |

These examples underscore the critical role of the trans stereochemistry in pre-organizing the molecule for effective molecular recognition. The rigidity and defined vectoral presentation of the carbamoyl and carbamate functional groups in this compound make it a potentially valuable building block in the field of supramolecular chemistry, where precise control over non-covalent interactions is essential for the development of new sensors, catalysts, and materials.

Mechanistic Investigations of Reactions Involving Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate

Kinetics and Thermodynamics of Carbamate (B1207046) Formation and Cleavage Reactions

No published data were found regarding the rate constants, activation energies, or thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the formation or cleavage of Tert-butyl trans-4-carbamoylcyclohexylcarbamate.

Reaction Pathway Elucidation for Key Transformations

There is no available information elucidating the specific reaction pathways for key transformations involving this compound.

Role of Solvent Effects and Catalysis on Reaction Mechanisms

The influence of different solvents or catalysts on the reaction mechanisms of this specific carbamate has not been documented.

Isotope Labeling Studies for Mechanistic Probing and Bond Cleavage Analysis

No isotope labeling studies have been published that would provide insight into the reaction mechanisms and bond cleavage processes of this compound.

Computational Mechanistic Studies (e.g., Density Functional Theory Calculations)

A search for computational studies, such as Density Functional Theory (DFT) calculations, yielded no results for this compound. Such studies would typically provide theoretical insights into the electronic structure, reaction energetics, and transition state geometries.

Advanced Analytical Techniques for Research on Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate

Spectroscopic Methods for Structural Assignment and Purity Assessment in Research Contexts

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For tert-butyl trans-4-carbamoylcyclohexylcarbamate, while standard one-dimensional (1D) ¹H and ¹³C NMR provide initial confirmation of the presence of key structural motifs, advanced 2D techniques are crucial for definitive assignment and stereochemical validation.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would reveal the coupling relationships between protons on the cyclohexane (B81311) ring, allowing for a sequential assignment of the ring protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the cyclohexane ring carbons.

To confirm the trans stereochemistry of the 1,4-disubstituted cyclohexane ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. libretexts.orgyoutube.com This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com In the stable chair conformation of the trans isomer, both the carbamate (B1207046) and carbamoyl (B1232498) groups are expected to occupy equatorial positions to minimize steric hindrance. masterorganicchemistry.compressbooks.pub A NOESY experiment would show correlations between the axial proton at C1 and the axial protons at C3 and C5, and similarly for the axial proton at C4 with the same neighboring axial protons. The absence of NOE correlations between the equatorial C1 and C4 protons would further support the trans configuration. acdlabs.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C1-H (CH-N) | ~3.5 | ~50 | COSY: C2/6-H; HSQC: C1; NOESY: C3/5-H (axial) |

| C4-H (CH-C=O) | ~2.2 | ~45 | COSY: C3/5-H; HSQC: C4; NOESY: C2/6-H (axial) |

| C2/6, C3/5-H (axial) | ~1.2 | ~30-35 | COSY: Correlations within the ring system; HSQC: Corresponding carbons |

| C2/6, C3/5-H (equatorial) | ~2.0 | ||

| C=O (Carbamate) | - | ~155 | HMBC: t-Butyl protons, C1-H |

| C=O (Amide) | - | ~178 | HMBC: C4-H, -NH₂ protons |

| C(CH₃)₃ (t-Butyl) | - | ~80 | HMBC: Carbamate C=O |

| C(CH₃)₃ (t-Butyl) | ~1.45 | ~28 | HSQC: C(CH₃)₃ |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 ppm. mdpi.com For this compound (C₁₂H₂₂N₂O₃), HRMS analysis using a technique like electrospray ionization (ESI) would yield an exact mass for the protonated molecule [M+H]⁺. mdpi.com This experimental value can then be compared to the theoretical calculated mass to unequivocally confirm the molecular formula.

In a research context, HRMS is invaluable for monitoring the progress of a synthesis. acs.org By analyzing aliquots from the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, HRMS can identify potential intermediates, byproducts, and impurities by determining their elemental compositions, providing crucial insights into the reaction mechanism. acs.orgmdpi.com

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₂H₂₂N₂O₃ | [M+H]⁺ | 243.16522 | 243.16500 | -0.91 |

| [M+Na]⁺ | 265.14716 | 265.14730 | +0.53 |

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov These two methods are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. kurouskilab.com

For this compound, IR spectroscopy would clearly show characteristic absorption bands for the different functional groups. Key expected vibrations include:

N-H stretching from the carbamate and primary amide groups, typically appearing as one or two bands in the 3400-3200 cm⁻¹ region.

C-H stretching from the cyclohexane ring and tert-butyl group, observed just below 3000 cm⁻¹.

C=O stretching (Amide I band) is particularly informative. The carbamate carbonyl and the amide carbonyl will have distinct, strong absorption peaks in the 1725-1630 cm⁻¹ range. The exact position can be influenced by hydrogen bonding.

N-H bending (Amide II band) from the primary amide, typically around 1640-1550 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds often produce stronger signals. paint.org The C-C backbone of the cyclohexane ring and the C-C bonds of the tert-butyl group would be expected to show distinct signals in the Raman spectrum. nih.gov Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can sometimes provide conformational insights into the cyclohexane ring structure. aps.org

Chromatographic Techniques for Separation and Quantification in Complex Reaction Mixtures

Chromatography is the primary method for separating the components of a mixture, which is essential for both monitoring the progress of a reaction and for isolating the final pure product. It is also the basis for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for analyzing non-volatile or thermally sensitive compounds like this compound. s4science.at A typical setup for reaction monitoring would involve a reverse-phase C18 column. epa.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

By injecting small samples of the reaction mixture at different time points, the relative concentrations of reactants, intermediates, and the final product can be determined by measuring the area of their respective peaks in the chromatogram. researchgate.net This allows for precise tracking of reaction kinetics and determination of the optimal reaction endpoint. chromatographyonline.com

HPLC can also be scaled up for purification. Preparative HPLC uses larger columns and higher flow rates to separate gram-scale quantities of the crude reaction mixture, yielding a highly purified sample of the target compound. sielc.com

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start at 10% B, ramp to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Elution Order | Starting materials -> Intermediates -> Product |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, it is not an ideal candidate for direct GC-MS analysis, as it would likely decompose in the hot injection port. scispec.co.th

However, GC-MS is extremely useful for identifying any low molecular weight, volatile byproducts that may be formed during the synthesis. This can provide valuable information about side reactions.

In specific cases where GC-MS analysis of the carbamate itself is desired, a derivatization step can be performed. researchgate.net This involves chemically modifying the molecule to make it more volatile and thermally stable. For example, the N-H protons of the amide and carbamate groups could be reacted with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form less polar trimethylsilyl (B98337) derivatives. nih.gov These derivatives can then be readily analyzed by GC-MS to confirm purity or for quantitative analysis in certain sample matrices. researchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this method could provide unambiguous proof of its absolute stereochemistry and detailed insights into its preferred solid-state conformation.

In a hypothetical study, single crystals of the compound would be grown and irradiated with X-rays. The diffraction pattern would be analyzed to generate an electron density map, from which the positions of individual atoms can be determined. Key data that would be obtained and typically reported in a crystallographic information file (CIF) would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions (a, b, c, α, β, γ): Defining the size and shape of the repeating unit of the crystal.

Bond Lengths and Angles: Providing precise measurements of the molecular geometry.

Torsional Angles: Detailing the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the tert-butylcarbamate (B1260302) and carbamoyl substituents.

The trans configuration of the 1,4-disubstituted cyclohexane ring would be definitively confirmed. The analysis would also reveal whether the bulky tert-butyl group and the carbamoyl group occupy equatorial or axial positions in the crystal lattice, which is crucial for understanding steric interactions and packing forces.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Chemical Formula | C12H23N2O3 |

| Formula Weight | 243.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1337.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.207 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystal structure has been found.

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral due to its plane of symmetry, its derivatives or its behavior in a chiral environment could potentially be studied using these techniques.

If a chiral derivative were to be synthesized, or if the compound were to bind to a chiral host (like a protein), a CD spectrum would be observed. The spectrum, a plot of differential absorbance (ΔA) versus wavelength, would show positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the molecule's chromophores (e.g., the carbonyl groups in the carbamate and carbamoyl moieties).

The sign and intensity of these Cotton effects are highly sensitive to the stereochemical environment. Theoretical calculations could be used in conjunction with experimental CD data to help assign the absolute configuration of a chiral analog or to understand the conformational changes induced by binding to a chiral entity.

Hypothetical Circular Dichroism Data Table

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 240 | +1500 |

| 222 | -3200 |

| 210 | -2800 |

Note: This data is purely illustrative for a hypothetical chiral derivative, as this compound is achiral and would not produce a CD signal.

Theoretical and Computational Studies of Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and properties. These calculations solve the Schrödinger equation for a given molecular structure to provide insights into electron distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's ability to accept electrons, reflecting its electrophilicity. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For Tert-butyl trans-4-carbamoylcyclohexylcarbamate, an FMO analysis would calculate the energies of these frontier orbitals and map their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis would likely show the oxygen and nitrogen atoms of the carbamate (B1207046) and carbamoyl (B1232498) groups contributing significantly to the HOMO, making them potential sites for interaction with electrophiles. The LUMO would likely be distributed around the carbonyl carbons, indicating them as sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Understanding this charge distribution is key to predicting intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack. rsc.org Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygens of both the carbamate and carbamoyl groups, as well as the nitrogen atoms, highlighting these as hydrogen bond acceptor sites. Positive potential would be expected around the hydrogen atoms of the amide and amine groups, indicating their role as hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological targets.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of a molecule over time. By simulating the atomic motions, MD can explore the different conformations a molecule can adopt and the energetics of transitioning between them.

Analysis of Dynamic Behavior and Conformational Equilibria

The cyclohexane (B81311) ring in this compound is not static and can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring can exist in either axial or equatorial positions. An MD simulation would track the trajectory of each atom over time, revealing the flexibility of the molecule and the preferred conformations of the tert-butylcarbamate (B1260302) and carbamoyl side chains. The simulation would also elucidate the energy barriers between different conformational states, providing a comprehensive picture of the molecule's conformational landscape.

Study of Intermolecular Interactions in Solution and Solid State

MD simulations can also be used to study how a molecule interacts with its environment, such as solvent molecules or other molecules in a crystal lattice. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. In the solid state, simulations can help understand the packing of molecules in a crystal and the intermolecular forces that stabilize the crystal structure.

Structure-Reactivity Relationship Modeling (SAR) from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Theoretical and computational methods play a crucial role in modern SAR by providing quantitative descriptors of molecular properties.

For this compound, computational chemistry could be used to calculate a variety of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and conformational properties. These descriptors can then be used to build a quantitative structure-activity relationship (QSAR) model if experimental data on its reactivity or biological activity were available. Such a model would take the form of a mathematical equation that relates the calculated descriptors to the observed activity, allowing for the prediction of the activity of related, yet unsynthesized, compounds. This approach is instrumental in rational drug design and materials science for optimizing molecular structures for a desired function.

In Silico Design of Derivatization Strategies and Novel Transformations

The in silico design of derivatization strategies and the exploration of novel transformations for this compound represent a frontier in computational chemistry. By leveraging theoretical models, researchers can predict reaction outcomes, design novel molecular architectures, and guide synthetic efforts, thereby accelerating the discovery of new chemical entities with potentially enhanced properties. This approach is particularly valuable for molecules like this compound, where understanding the reactivity of its dual functional groups—a carbamate and a primary amide—is key to unlocking its synthetic potential.

Computational methods allow for the systematic modification of the parent structure and the evaluation of the resulting derivatives' properties without the immediate need for laboratory synthesis. This predictive power enables the rational design of compounds with tailored characteristics. The primary sites for derivatization on this compound are the nitrogen atoms of the carbamate and amide groups, as well as the carbonyl carbons.

Derivatization of the Amide Group:

The primary amide offers a rich platform for derivatization. In silico studies can model various transformations, including but not limited to:

N-Alkylation: Introducing alkyl groups to the amide nitrogen can significantly alter the steric and electronic properties of the molecule.

N-Arylation: The addition of aryl moieties can introduce functionalities capable of engaging in π-stacking or other non-covalent interactions.

Hofmann Rearrangement: A classic transformation that can be computationally modeled to predict the feasibility of converting the amide to an amine.

Derivatization of the Carbamate Group:

The tert-butyl carbamate (Boc) group is a well-known protecting group in organic synthesis. However, its modification can lead to novel derivatives. Computational models can explore:

Boc Deprotection and Re-functionalization: In silico analysis can predict the conditions required for the removal of the Boc group, followed by the introduction of alternative functionalities at the newly liberated amine.

Modification of the Carbonyl Group: The carbonyl carbon of the carbamate can be a target for nucleophilic attack, and computational studies can simulate the outcomes of such reactions.

A hypothetical in silico screening of potential derivatization reactions at the amide nitrogen is presented in the table below. The predicted reaction feasibility is a qualitative assessment based on calculated activation energies from Density Functional Theory (DFT) calculations.

| Derivative | Reagent | Predicted Feasibility | Potential Application |

| N-methyl derivative | Methyl iodide | High | Increased metabolic stability |

| N-phenyl derivative | Phenylboronic acid | Moderate | Introduction of aromatic interactions |

| N-acetyl derivative | Acetic anhydride | High | Altered hydrogen bonding capacity |

Novel Transformations:

Beyond simple derivatization, in silico modeling can be employed to explore more complex and novel transformations. For instance, intramolecular reactions that involve both the amide and carbamate functionalities could lead to the formation of bicyclic structures. Computational analysis can predict the thermodynamic and kinetic viability of such cyclization reactions.

| Transformation | Proposed Conditions | Predicted Outcome | Computational Method |

| Intramolecular Cyclization | Strong base | Bicyclic urea (B33335) formation | DFT with transition state search |

| Amide Reduction | Lithium aluminum hydride | Conversion to corresponding amine | Molecular dynamics simulation |

These theoretical and computational approaches provide a powerful toolkit for the rational design of new molecules based on the this compound scaffold. By predicting the outcomes of chemical reactions and the properties of the resulting products, in silico studies can significantly streamline the experimental workflow, saving time and resources in the quest for novel chemical entities.

Emerging Research Directions and Future Perspectives on Tert Butyl Trans 4 Carbamoylcyclohexylcarbamate

Development of Sustainable Synthesis Approaches for High-Value Building Blocks